Cas no 117583-62-7 (N-(2-methyl-1-phenylpropyl)benzenesulfonamide)

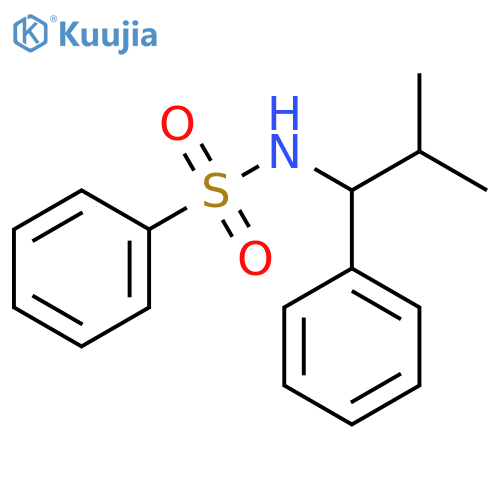

117583-62-7 structure

商品名:N-(2-methyl-1-phenylpropyl)benzenesulfonamide

CAS番号:117583-62-7

MF:C16H19NO2S

メガワット:289.39256310463

CID:4575141

N-(2-methyl-1-phenylpropyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2-methyl-1-phenylpropyl)benzenesulfonamide

-

- インチ: 1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3

- InChIKey: XLDCWFQHDQBMRE-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC(C2=CC=CC=C2)C(C)C)(=O)=O)=CC=CC=C1

N-(2-methyl-1-phenylpropyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00WA58-10mg |

N-(2-Methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 10mg |

$712.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1265015-10mg |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 10mg |

$1240 | 2025-02-21 | |

| Oakwood | 184989-10mg |

N-(2-Methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 10mg |

$685.00 | 2023-09-17 | |

| eNovation Chemicals LLC | Y1265015-10mg |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 10mg |

$1175 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1265015-5mg |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 5mg |

$460 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1265015-5mg |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 5mg |

$460 | 2023-04-06 | |

| Oakwood | 184989-5mg |

N-(2-Methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 5mg |

$187.00 | 2023-03-29 | |

| A2B Chem LLC | AP05340-10mg |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 10mg |

$685.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1265015-10mg |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

117583-62-7 | 98% | 10mg |

$1240 | 2025-02-27 |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

117583-62-7 (N-(2-methyl-1-phenylpropyl)benzenesulfonamide) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 42464-96-0(NNMTi)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬